Ethyl 3,3-diethoxy-2-methylpropanoate
Overview
Description
Ethyl 3,3-diethoxy-2-methylpropanoate is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aromatic Aldols
Ethyl 3,3-diethoxy-2-methylpropanoate is used in the synthesis of aromatic aldols like tropic aldehyde and phenaldol, important in organic chemistry. Tropic aldehyde (3-hydroxy-2-phenylpropanal) is produced by the reduction of ethyl 3,3-diethoxy-2-phenylpropionate followed by hydrolysis. Phenaldol is obtained from 3,3-dimethoxypropiophenone. These aromatic aldols are significant as they are the simplest aromatic aldols and are isolated as crystalline dimers known as aldolans (M. V. Dam, 2010).
Radical Addition Reactions
Ethyl 3,3-difluoro-2-methylpropenoate, a variant of this compound, demonstrates the ability to form 1:1 adducts with cyclic ethers and acetals like tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This illustrates its role in radical addition reactions, which are pivotal in synthetic organic chemistry (C. Bumgardner & J. Burgess, 2000).
Atmospheric Chemistry
This compound's derivatives, like diethyl ether and ethyl tert-butyl ether (ETBE), are studied for their roles in atmospheric chemistry. They undergo atmospheric oxidation, leading to the formation of compounds like ethyl formate and formaldehyde. Understanding their atmospheric reactions is crucial for assessing the environmental impact of these ethers (T. Wallington & S. Japar, 1991).
Chemical Characterization in Liquors
In the food chemistry domain, this compound-related compounds are identified in various liquors. For example, compounds like 1,1-diethoxy-3-methylbutane, derived from similar chemical structures, are significant in understanding the flavor profiles of liquors like Luzhou-flavor liquors (Jia Zheng et al., 2014).
Synthesis of Alkyl Propanoates
Ethyl 3,3-diethoxypropanoate is used in the synthesis of alkyl propanoates via haloform reactions of trichloro ketones. This method demonstrates the compound's role in facilitating diverse synthetic pathways in organic chemistry (L. Tietze et al., 2003).
Future Directions
Properties
IUPAC Name |
ethyl 3,3-diethoxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-5-12-9(11)8(4)10(13-6-2)14-7-3/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLJDFJJDEKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292229 | |
Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36056-90-3 | |
Record name | NSC81012 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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